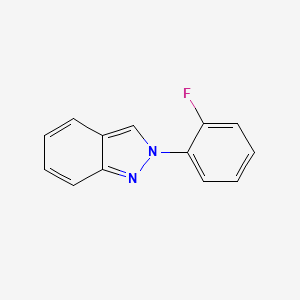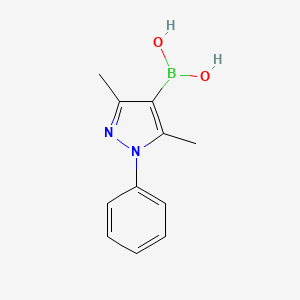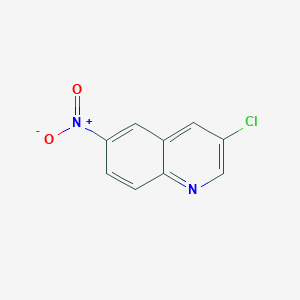
3-Chloro-6-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClN2O2. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the third position and a nitro group at the sixth position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitroquinoline typically involves the nitration of 3-chloroquinoline. One common method includes the reaction of 3-chloroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
化学反応の分析
Types of Reactions: 3-Chloro-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Formation of substituted quinolines.
Reduction: Formation of 3-chloro-6-aminoquinoline.
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
科学的研究の応用
3-Chloro-6-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties
作用機序
The mechanism of action of 3-Chloro-6-nitroquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
類似化合物との比較
3-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the chlorine atom, affecting its reactivity and biological activity.
3-Fluoro-6-nitroquinoline: Similar structure but with a fluorine atom instead of chlorine, which can alter its chemical and biological properties
Uniqueness: 3-Chloro-6-nitroquinoline is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
特性
分子式 |
C9H5ClN2O2 |
|---|---|
分子量 |
208.60 g/mol |
IUPAC名 |
3-chloro-6-nitroquinoline |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H |
InChIキー |
VVOLFJPSMUMGAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



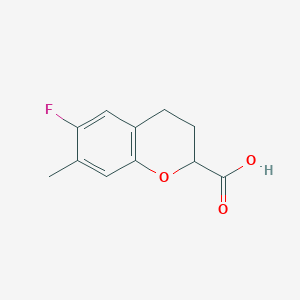

![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)
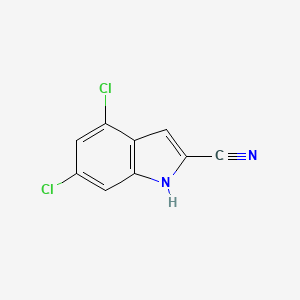

![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)

